molecular formula C12H10N2O2 B1437149 N-(2-Formylquinolin-6-yl)acetamide CAS No. 915923-55-6

N-(2-Formylquinolin-6-yl)acetamide

Cat. No.: B1437149
CAS No.: 915923-55-6
M. Wt: 214.22 g/mol
InChI Key: GKQGSRDYZYMTCE-UHFFFAOYSA-N
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Description

N-(2-Formylquinolin-6-yl)acetamide: is a heterocyclic compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol . It is a derivative of quinoline, a nitrogen-containing aromatic compound, and features both formyl and acetamide functional groups.

Scientific Research Applications

N-(2-Formylquinolin-6-yl)acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Formylquinolin-6-yl)acetamide typically involves the formylation of quinoline derivatives followed by acetamidation. One common method includes the Vilsmeier-Haack reaction, where quinoline is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position. The resulting formylquinoline is then reacted with acetic anhydride to form this compound .

Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(2-Formylquinolin-6-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-(2-Formylquinolin-6-yl)acetamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The formyl and acetamide groups may facilitate binding to specific enzymes or receptors, leading to modulation of biological activities. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • N-(2-Hydroxyquinolin-6-yl)acetamide
  • N-(2-Methylquinolin-6-yl)acetamide
  • N-(2-Aminoquinolin-6-yl)acetamide

Comparison: N-(2-Formylquinolin-6-yl)acetamide is unique due to the presence of both formyl and acetamide groups, which confer distinct chemical reactivity and potential biological activities. Compared to its analogs, the formyl group allows for additional functionalization and derivatization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

N-(2-formylquinolin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-8(16)13-10-4-5-12-9(6-10)2-3-11(7-15)14-12/h2-7H,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQGSRDYZYMTCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650780
Record name N-(2-Formylquinolin-6-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-55-6
Record name N-(2-Formyl-6-quinolinyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915923-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Formylquinolin-6-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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